2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide
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Description
2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications
Arylmethylidenefuranones Reactions
Arylmethylidenefuranones, which share a structural similarity with the furan component in the chemical name provided, participate in a variety of reactions with C- and N-nucleophiles. These reactions yield a broad spectrum of compounds, including amides and heterocyclic compounds like benzofurans and furopyridines, highlighting their versatility in synthetic chemistry. Such reactivity could imply potential applications in the design and synthesis of new chemical entities for drug development and material science (Kamneva, Anis’kova, & Egorova, 2018).
Furan Derivatives in Biomass Conversion
Furan derivatives play a crucial role in converting biomass into useful chemical products. For instance, the conversion of plant biomass to furan derivatives like 5-hydroxymethylfurfural (HMF) can pave the way for sustainable production of polymers, functional materials, and fuels. This illustrates the potential of furan-containing compounds in contributing to green chemistry and the development of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(9-10-4-5-10)13(16)11(8-14)7-12-3-2-6-17-12/h2-3,6-7,10H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBEHUHOAFXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.